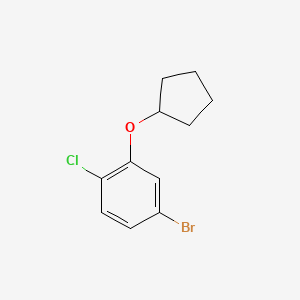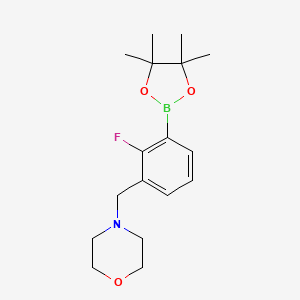
Northioridazinhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Northioridazine Hydrochloride is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects. This particular compound is characterized by the presence of a methylsulfanyl group and a piperidin-2-ylethyl side chain, which contribute to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Northioridazine Hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
Target of Action
Northioridazine Hydrochloride, also known as Thioridazine, primarily targets postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
Northioridazine Hydrochloride interacts with its targets by blocking the dopaminergic D1 and D2 receptors . It also blocks the alpha-adrenergic effect and depresses the release of hypothalamic and hypophyseal hormones . This interaction results in changes in basal metabolism, body temperature, wakefulness, and vasomotor tone .
Biochemical Pathways
The compound affects the dopaminergic pathways in the brain, particularly the mesolimbic pathway . By blocking the D1 and D2 receptors, it disrupts the normal functioning of these pathways, leading to alterations in mood, behavior, and cognition .
Pharmacokinetics
The pharmacokinetics of Northioridazine Hydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed orally, but the bioavailability is incomplete . The compound is metabolized in the liver, at least partly mediated by CYP2D6 . The elimination half-life is 21-24 hours, and it is excreted in the feces .
Result of Action
The molecular and cellular effects of Northioridazine Hydrochloride’s action include the induction of apoptosis in certain cancer cells . It has been shown to suppress tumor growth activity by targeting the PI3K/Akt/mTOR/p70S6K signaling pathway .
Action Environment
The action, efficacy, and stability of Northioridazine Hydrochloride can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action due to potential drug-drug interactions . Furthermore, individual patient characteristics such as genetic variations in the CYP2D6 enzyme can influence the drug’s metabolism and efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Northioridazine Hydrochloride typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Piperidin-2-ylethyl Side Chain: The piperidin-2-ylethyl side chain is attached through an alkylation reaction using a piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Northioridazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The phenothiazine core can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioridazine: Another phenothiazine derivative with similar antipsychotic properties.
Chlorpromazine: A well-known phenothiazine used in the treatment of schizophrenia.
Fluphenazine: A potent antipsychotic phenothiazine derivative.
Uniqueness
Northioridazine Hydrochloride is unique due to the presence of the methylsulfanyl group and the piperidin-2-ylethyl side chain, which confer distinct pharmacological properties compared to other phenothiazine derivatives. These structural features may result in differences in receptor binding affinity, metabolic stability, and overall therapeutic efficacy.
Eigenschaften
IUPAC Name |
2-methylsulfanyl-10-(2-piperidin-2-ylethyl)phenothiazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTBGMHATDDKOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)




![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)




